molecular formula C8H6BrN3O2 B15135429 Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate

Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B15135429
M. Wt: 256.06 g/mol
InChI Key: HOIJXPXRCYDASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1363382-48-2) is a high-value chemical building block in medicinal and organic chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a rigid, planar scaffold recognized for its significant presence in drug discovery and its notable photophysical properties . The structure features a reactive bromine atom at the 7-position and an ester group at the 3-position, making it a versatile intermediate for further functionalization . Its primary research value lies in its role as a key precursor for the synthesis of diverse therapeutic agents. The bromine substituent is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing for the introduction of aryl or heteroaryl groups to create compound libraries . Concurrently, the methyl ester can be hydrolyzed to the carboxylic acid or transformed into other functional groups like amides, enabling fine-tuning of the molecule's properties for optimal biological activity . This dual functionality is crucial in developing targeted molecules, including inhibitors of cyclin-dependent kinases (CDKs) and other therapeutically relevant enzymes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly prohibit any form of human or veterinary consumption.

Properties

IUPAC Name

methyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-11-12-6(9)2-3-10-7(5)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIJXPXRCYDASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=CC=C(N2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 7-bromo-1H-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often involve heating under reflux to facilitate the esterification process .

Chemical Reactions Analysis

Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antitumor activity .

Comparison with Similar Compounds

Research Findings and Trends

  • SAR Insights : The ester moiety is critical for initial binding to kinase ATP pockets, but its replacement with amides or heterocycles optimizes pharmacokinetics .
  • Synthetic Innovation: SNAr reactions at the 5-position (using PyBroP activation) and cross-coupling at the 7-position enable rapid diversification of the scaffold .
  • Computational Modeling : Conformational studies (e.g., for ethyl 5,7-dimethyl derivatives) reveal that syn- and anti-isomers exhibit distinct NMR profiles, aiding in stereochemical assignments .

Biological Activity

Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential scaffold for antitumor agents and enzyme inhibitors. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C9H8BrN3O2C_9H_8BrN_3O_2 and a molecular weight of 256.06 g/mol. Its structure features a bromine atom at the 7-position of the pyrazolo ring and a methyl ester at the 3-position of the pyrimidine ring, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes. The compound binds to the active sites of target enzymes, inhibiting their activity and preventing substrate access. This inhibition can lead to various biological effects, including potential antitumor activity. Research indicates that this compound may inhibit RUVBL1/2 ATPase activity, which is crucial in cancer cell proliferation and survival .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound:

  • Cytotoxicity Assays : In vitro studies using cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer) demonstrated that this compound exhibits significant cytotoxic effects with IC50 values in the nanomolar range .
  • Structure-Activity Relationship (SAR) : Analysis of various analogs revealed that specific substitutions on the pyrazolo ring enhance cytotoxicity. For example, modifications at the R2 and R4 positions were found to be critical for effective inhibition of tumor cell growth .

Enzymatic Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways:

  • Enzyme Targets : The compound has shown promise as an inhibitor of kinases and ATPases, which are vital in cellular signaling and energy metabolism. Its ability to modulate these pathways suggests potential therapeutic applications in diseases characterized by dysregulated enzyme activity .

Comparative Studies

To understand the efficacy of this compound relative to other compounds in its class, a comparison with related pyrazolo[1,5-A]pyrimidines is essential:

Compound NameAntitumor ActivityEnzyme InhibitionReference
This compoundHigh (nanomolar IC50)Yes (RUVBL1/2)
Ethyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylateModerateYes (less potent)
Other pyrazolo derivativesVariableSome inhibition reported

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes:

  • Cyclization : Reacting 3-amino-pyrazole with biselectrophilic compounds under controlled conditions.
  • Bromination : Selective bromination at the 7-position to introduce the bromine atom.

These methods ensure high yields while preserving the bicyclic structure essential for biological activity.

Case Studies

Recent research has documented specific case studies illustrating the efficacy of this compound:

  • Case Study on Cancer Cell Lines : A study evaluating this compound's effect on various cancer cell lines showed significant apoptosis induction compared to untreated controls. The mechanism was linked to enhanced reactive oxygen species (ROS) production leading to cell death .
  • In Vivo Studies : Preliminary animal studies suggest that administration of this compound can reduce tumor size significantly without severe toxicity, indicating a favorable therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. For brominated analogs, bromine substituents are introduced either via direct electrophilic substitution or via pre-functionalized precursors. Solvent systems like ethanol:water (1:1 v/v) under ultrasonic irradiation have proven effective for similar pyrazolo[1,5-a]pyrimidine esters, yielding >90% purity . Reaction monitoring via TLC and isolation by precipitation are recommended. Adjust reaction temperature (room temperature to 80°C) and solvent polarity to optimize crystallization.

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm regiochemistry and substituent positions. For example:

  • 1H^1 \text{H} NMR: A singlet at δ ~3.9 ppm corresponds to the methyl ester group. The bromine at C7 deshields adjacent protons, causing splitting patterns (e.g., doublets for H6 and H5 in pyrimidine ring) .
  • IR spectroscopy: Look for ester carbonyl stretching at ~1700 cm1^{-1} and pyrazole/pyrimidine ring vibrations at 1500–1600 cm1^{-1} .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+^+ for C8_8H7_7BrN3_3O2_2: 272.97).

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer : The methyl ester enhances lipophilicity compared to ethyl analogs, improving membrane permeability. Solubility in DMSO (≥50 mM) is typical for cell-based assays. Stability studies in PBS (pH 7.4) at 37°C over 24 hours are critical; hydrolytic degradation of the ester group may occur, necessitating LC-MS monitoring .

Advanced Research Questions

Q. How does the bromine substituent at C7 influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. DFT calculations show that electron-withdrawing bromine lowers the LUMO energy of the pyrimidine ring, facilitating nucleophilic aromatic substitution. Compare reactivity with chloro or iodo analogs using Pd(PPh3_3)4_4 in THF/water at 80°C . Kinetic studies (monitored via 19F^{19} \text{F} NMR if trifluoromethyl analogs are used) reveal substituent effects on reaction rates.

Q. What crystallographic strategies resolve ambiguities in regiochemistry for brominated pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is definitive. For example, the C7-Br bond length (~1.89 Å) and torsion angles between pyrazole and pyrimidine rings confirm regiochemistry. Anti-thixotropic solvents (e.g., hexane/ethyl acetate) aid crystal growth. Compare with ethyl 7-phenyl analogs (C7-Caryl_{\text{aryl}} bond: ~1.48 Å) to validate bromine placement .

Q. How can structure-activity relationships (SAR) be explored for kinase inhibition using this scaffold?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varied C3 substituents (e.g., carboxamides, nitriles) to probe steric and electronic effects.
  • Step 2 : Screen against kinase panels (e.g., B-Raf, EGFR) using ADP-Glo assays. For example, ethyl 7-(trifluoromethyl) analogs show IC50_{50} values <100 nM for B-Raf kinase .
  • Step 3 : Molecular docking (AutoDock Vina) identifies key interactions; the C7 bromine may occupy hydrophobic pockets, while the ester forms hydrogen bonds with catalytic lysine residues.

Q. What analytical approaches resolve contradictory data in reaction mechanisms (e.g., competing substitution pathways)?

  • Methodological Answer :

  • Use 1H15N^1 \text{H}-^{15} \text{N} HMBC NMR to track nitrogen connectivity during cyclization.
  • Isotopic labeling (e.g., 13C^{13} \text{C}-bromine) distinguishes between direct electrophilic substitution vs. radical pathways.
  • Kinetic isotope effects (KIE) studies with deuterated solvents quantify mechanistic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.